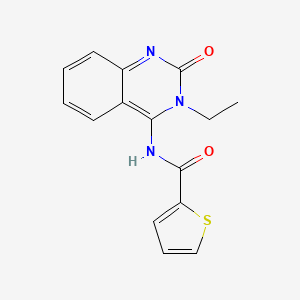

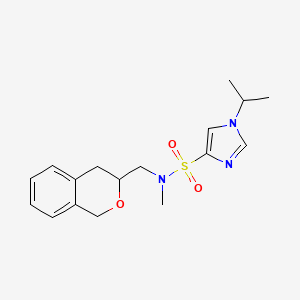

Ethyl 2-(4-fluorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives often involves multi-step reactions, including cyclization, ethylation, and hydrolysis processes. For instance, Stefancich et al. (1985) described the synthesis of a related fluorinated quinoline derivative by reacting 4-fluoro-3-(1H-pyrrol-1-yl)aniline with diethyl ethoxymethylenemalonate, followed by cyclization and ethylation steps, which is similar to the synthesis approach that might be used for the compound (Stefancich et al., 1985).

Molecular Structure Analysis

The molecular structure of fluorinated quinoline derivatives can be elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. Sapnakumari et al. (2014) conducted a detailed structural analysis of a similar compound, providing insights into the molecular configuration, crystalline structure, and intramolecular interactions, which can be analogous to understanding the structure of Ethyl 2-(4-fluorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate (Sapnakumari et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthetic Methods and Chemical Reactions : The ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, significant in several drug compounds, demonstrates the potential of quinoline derivatives in synthetic chemistry. It has been prepared through a tandem addition-elimination-SNAr reaction from ethyl 2-(2-fluorobenzoyl)acetate, showcasing a method for constructing complex quinoline structures (Bunce, Lee, & Grant, 2011).

Applications in Biochemistry and Medicine

- Fluorophores and Biological Systems : Quinoline derivatives, including those similar to the compound , are known as efficient fluorophores. They are widely used in biochemistry and medicine for studying various biological systems. These derivatives are explored for their potential as DNA fluorophores and as antioxidants and radioprotectors, indicating their significant role in scientific research on biological systems (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Structural Analogs

- Antibacterial Agents : The synthesis of structural analogs like ethyl 4-oxo-1,4-dihydropyrido[2,3-b]quinoxaline-3-carboxylate, related to antibacterial drugs in the fluoroquinolone series, exemplifies the application of quinoline derivatives in developing new antibacterial agents. This highlights the compound's relevance in researching and developing novel drugs with broad-spectrum antibacterial activities (Charushin et al., 2004).

Zinc(II)-Specific Fluorescing Agents

- Biological Zinc(II) Study : The synthesis of Zinquin ester and Zinquin acid, which are zinc(II)-specific fluorophores, demonstrates the quinoline derivatives' utility in studying biological zinc(II). These compounds help in the visualization and study of zinc's role in biological systems, indicating the importance of quinoline derivatives in biochemical research (Mahadevan et al., 1996).

Quantum Chemical Studies

- Corrosion Inhibition : Quantum chemical calculations on quinoxalines, a related class of compounds, for their use as corrosion inhibitors for copper in nitric acid media, underline the scientific interest in understanding the molecular structure and inhibition efficiency relationship. This research area illustrates the compound's applicability beyond medicinal chemistry into materials science (Zarrouk et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 2-(4-fluorophenyl)-4-[2-oxo-2-(propan-2-ylamino)ethoxy]quinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O4/c1-4-29-23(28)16-7-10-19-18(11-16)21(30-13-22(27)25-14(2)3)12-20(26-19)15-5-8-17(24)9-6-15/h5-12,14H,4,13H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLNJSYGRQRSFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC(C)C)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide](/img/structure/B2485258.png)

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)

![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)

![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)

![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)

![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)